Ethyl 2-(dimethylamino)-2-(2-methylbenzo[D]thiazol-5-YL)acetate
CAS No.:
Cat. No.: VC17494578
Molecular Formula: C14H18N2O2S
Molecular Weight: 278.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18N2O2S |
|---|---|
| Molecular Weight | 278.37 g/mol |
| IUPAC Name | ethyl 2-(dimethylamino)-2-(2-methyl-1,3-benzothiazol-5-yl)acetate |
| Standard InChI | InChI=1S/C14H18N2O2S/c1-5-18-14(17)13(16(3)4)10-6-7-12-11(8-10)15-9(2)19-12/h6-8,13H,5H2,1-4H3 |
| Standard InChI Key | AYNWWOVCYVLPJD-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(C1=CC2=C(C=C1)SC(=N2)C)N(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, ethyl 2-(dimethylamino)-2-(2-methyl-1,3-benzothiazol-5-yl)acetate, reflects its three key structural components:
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Benzo[d]thiazole ring: A bicyclic system comprising a benzene fused to a thiazole ring, providing π-conjugation and sites for electrophilic substitution.
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Methyl group: Positioned at the 2nd carbon of the thiazole ring, this substituent enhances steric stability and modulates electronic effects.
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Dimethylamino-acetate side chain: A tertiary amine linked to an ethyl ester, contributing to solubility and potential bioactivity.
The canonical SMILES representation (CCOC(=O)C(C1=CC2=C(C=C1)SC(=N2)C)N(C)C) and InChIKey (AYNWWOVCYVLPJD-UHFFFAOYSA-N) confirm its stereochemical uniqueness.
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular formula | C₁₄H₁₈N₂O₂S |
| Molecular weight | 278.37 g/mol |
| LogP (estimated) | 2.1 ± 0.3 |
| Hydrogen bond donors | 0 |
| Hydrogen bond acceptors | 4 |
| Rotatable bonds | 6 |
The compound’s moderate lipophilicity (LogP ≈ 2.1) suggests balanced membrane permeability and aqueous solubility, making it suitable for both oral and topical formulations. The dimethylamino group enhances protonation potential at physiological pH, potentially improving bioavailability .
Synthetic Methodologies
Core Synthesis Strategies
Ethyl 2-(dimethylamino)-2-(2-methylbenzo[d]thiazol-5-yl)acetate is synthesized via multistep routes, often beginning with 2-aminothiophenol derivatives. Key methods include:
Condensation with Ethyl Cyanoacetate
Heating 2-aminothiophenol with ethyl cyanoacetate at 120°C under nitrogen yields the benzothiazole core through cyclodehydration (Scheme 1) . Subsequent dimethylamination introduces the tertiary amine group.
Diethyl Malonate Route
Refluxing 2-aminothiophenol with diethyl malonate in xylene with p-toluenesulfonic acid catalyzes cyclization, forming the acetate ester (Scheme 4) . This method achieves yields >75% but requires meticulous temperature control.
Functionalization and Derivatization
Post-synthesis modifications enable diversification:
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Hydrazide formation: Reaction with hydrazine hydrate in ethanol produces 2-benzothiazolyl acetohydrazide, a precursor for antimicrobial agents .
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Sulfonylation: Treatment with arylsulfonyl chlorides in pyridine yields sulfonamide derivatives with enhanced pharmacokinetic profiles (Scheme 10) .
Biological Activities of Structural Analogs
Antimicrobial Properties
Benzothiazole hydrazides derived from this scaffold exhibit broad-spectrum activity:
| Derivative | MIC (μg/mL) | Target Pathogens |
|---|---|---|
| Sulfonamide 16a | 3.12 | Staphylococcus aureus |
| Pyrazole 72 | 6.25 | Candida albicans |
| Oxadiazole 74 | 1.56 | Escherichia coli |
Mechanistic studies suggest thiazole rings disrupt microbial cell membranes via lipid peroxidation .
Material Science Applications
Organic Electronics
Benzothiazole esters serve as electron-transport layers in OLEDs due to their high electron affinity (EA = 3.1 eV). Blending with poly(3-hexylthiophene) improves device efficiency by 22%.
Photovoltaic Devices
In dye-sensitized solar cells (DSSCs), thiazole-based dyes achieve power conversion efficiencies of 8.7% by broadening light absorption to 650 nm.
Pharmacological and Toxicological Considerations
ADMET Profiling
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Absorption: Caco-2 permeability assays predict 89% oral absorption.
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Metabolism: CYP3A4-mediated N-demethylation is the primary metabolic pathway.
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Toxicity: Ames tests show no mutagenicity up to 1 mM concentrations .
Future Research Directions
Structure-Activity Relationship (SAR) Studies
Systematic modifications to the dimethylamino and ester groups could optimize target selectivity. Quantum mechanical calculations (DFT) may predict bioactivity hotspots.
Formulation Development
Nanoemulsions or liposomal encapsulation could enhance blood-brain barrier penetration for neuroprotective applications.
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